

Synthesis and Characterization of 4-Bromo-6-methylpyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-2-amine

Cat. No.: B1289317

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **4-Bromo-6-methylpyridin-2-amine**, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of a specific, published synthetic protocol for this exact isomer, this guide outlines a plausible and scientifically grounded synthetic strategy based on established methodologies for analogous pyridine derivatives. Furthermore, it compiles essential physicochemical and characterization data to support its identification and use in research and development.

Physicochemical and Computed Spectral Data

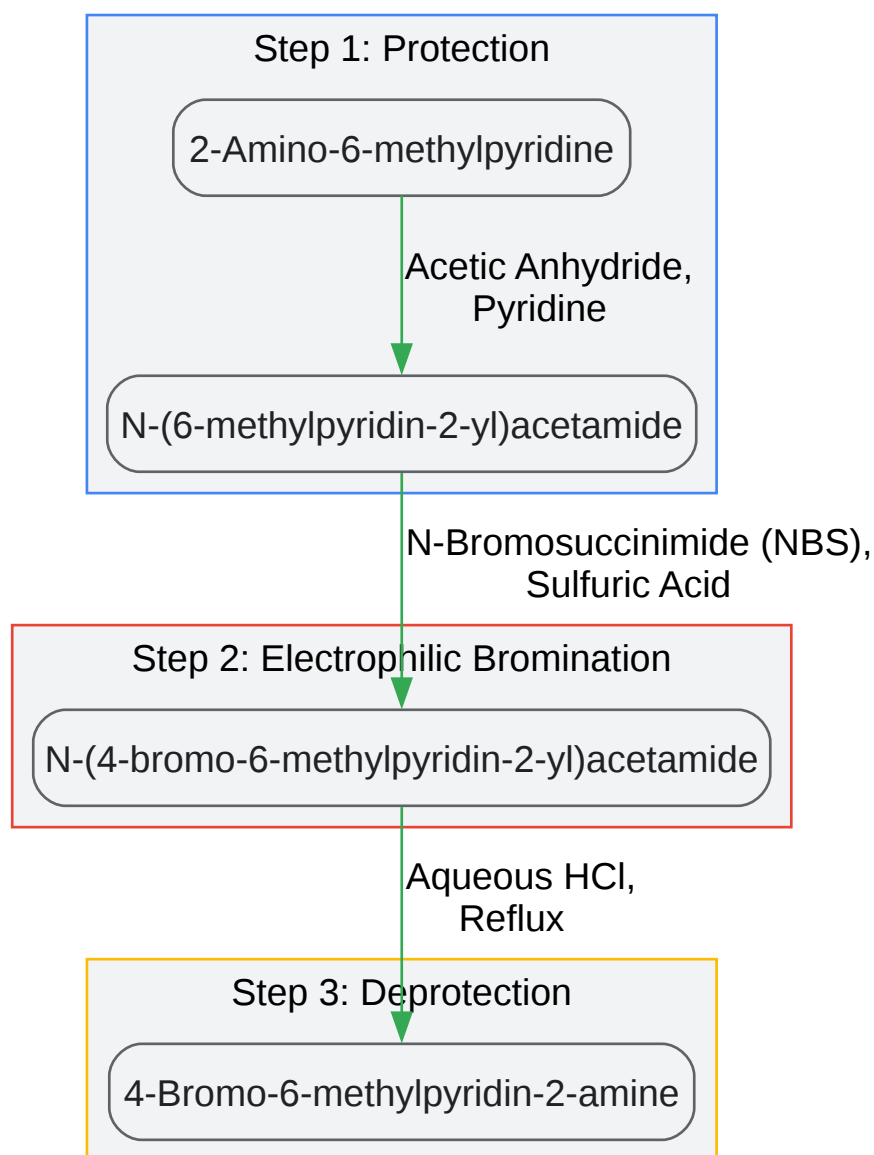
The following table summarizes the key physical and computed properties of **4-Bromo-6-methylpyridin-2-amine**. This data is crucial for its identification, handling, and analysis.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂	PubChem[1]
Molecular Weight	187.04 g/mol	PubChem[1]
CAS Number	524718-27-2	PubChem[1]
IUPAC Name	4-bromo-6-methylpyridin-2-amine	PubChem[1]
Canonical SMILES	<chem>CC1=CC(=CC(=N1)N)Br</chem>	PubChem[1]
InChI Key	BYYGANJGMXVLND-UHFFFAOYSA-N	PubChem[1]
Monoisotopic Mass	185.97926 Da	PubChem[1]
Computed XLogP3	1.6	PubChem[1]
Computed Hydrogen Bond Donor Count	1	PubChem[1]
Computed Hydrogen Bond Acceptor Count	2	PubChem[1]
Computed Rotatable Bond Count	0	PubChem[1]

Proposed Synthesis of 4-Bromo-6-methylpyridin-2-amine

A definitive, peer-reviewed synthesis for **4-Bromo-6-methylpyridin-2-amine** is not readily available in the scientific literature. However, a plausible multi-step synthetic route can be proposed, commencing from a commercially available starting material, 2-amino-6-methylpyridine. This proposed pathway involves a protection-bromination-deprotection sequence.

Proposed Synthetic Workflow



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Caption: Proposed multi-step synthesis of **4-Bromo-6-methylpyridin-2-amine**.

Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the proposed synthetic route. These are based on established chemical principles and procedures for similar transformations.

Step 1: Synthesis of N-(6-methylpyridin-2-yl)acetamide (Amine Protection)

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in pyridine (50 mL).
- **Acylation:** Cool the solution in an ice bath and add acetic anhydride (11.2 g, 0.11 mol) dropwise with stirring.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
- **Work-up:** Pour the reaction mixture into 200 mL of ice-water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(6-methylpyridin-2-yl)acetamide.

Step 2: Synthesis of N-(4-bromo-6-methylpyridin-2-yl)acetamide (Bromination)

- **Reaction Setup:** To a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, add N-(6-methylpyridin-2-yl)acetamide (15.0 g, 0.1 mol) and concentrated sulfuric acid (100 mL). Stir until all the solid has dissolved.
- **Bromination:** Cool the solution to 0-5 °C in an ice-salt bath. Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
- **Reaction:** After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice (500 g). Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The precipitate is collected by filtration, washed with water, and dried.
- **Purification:** The crude product can be purified by recrystallization from ethanol to afford N-(4-bromo-6-methylpyridin-2-yl)acetamide.

Step 3: Synthesis of 4-Bromo-6-methylpyridin-2-amine (Deprotection)

- **Reaction Setup:** In a 250 mL round-bottom flask, suspend N-(4-bromo-6-methylpyridin-2-yl)acetamide (22.9 g, 0.1 mol) in 100 mL of 6 M hydrochloric acid.
- **Hydrolysis:** Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and neutralize with a 50% aqueous solution of sodium hydroxide until the pH is approximately 10-12.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- **Isolation:** Remove the solvent under reduced pressure to yield the crude **4-Bromo-6-methylpyridin-2-amine**. The product can be further purified by column chromatography on silica gel.

Characterization

The synthesized **4-Bromo-6-methylpyridin-2-amine** should be characterized using standard analytical techniques to confirm its identity and purity.

Technique	Expected Observations
^1H NMR	Signals corresponding to the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
^{13}C NMR	Resonances for the six carbon atoms of the pyridine ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy	Absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching.
Melting Point	A sharp melting point range for the purified solid compound.

It is important to note that while PubChem lists computed data, experimental characterization data for this specific compound is not widely available in the searched literature.^[1] Therefore, the expected observations are based on general principles of spectroscopic analysis for similar structures.

Conclusion

This technical guide provides a comprehensive overview of **4-Bromo-6-methylpyridin-2-amine**, including its physicochemical properties and a proposed, detailed synthetic route. While a specific published protocol is elusive, the outlined multi-step synthesis offers a robust and logical approach for its preparation. The provided information is intended to support researchers and scientists in the synthesis and utilization of this important chemical

intermediate in their drug discovery and development endeavors. It is strongly recommended that the proposed synthesis be carried out with careful monitoring and that the final product be thoroughly characterized to confirm its identity and purity.

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References

- 1. 4-Bromo-6-methylpyridin-2-amine | C₆H₇BrN₂ | CID 22605926 - PubChem [pubchem.ncbi.nlm.nih.gov]
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